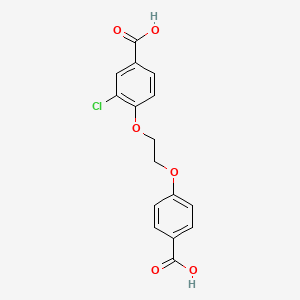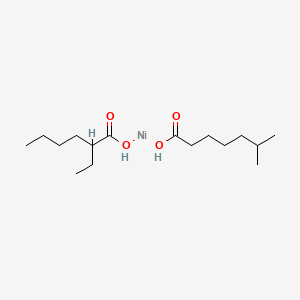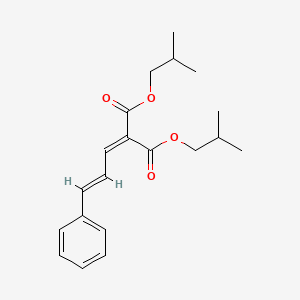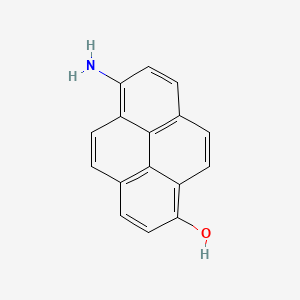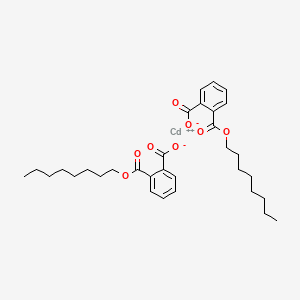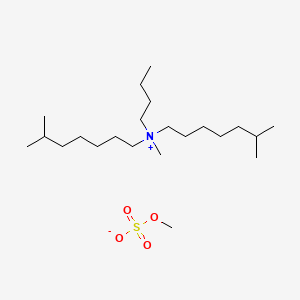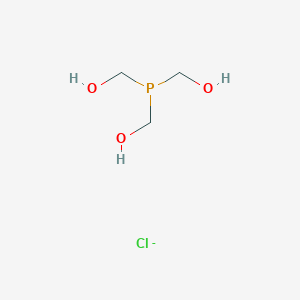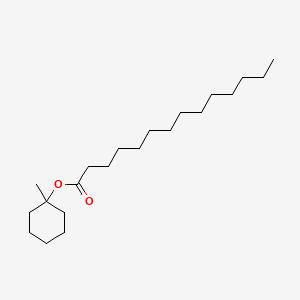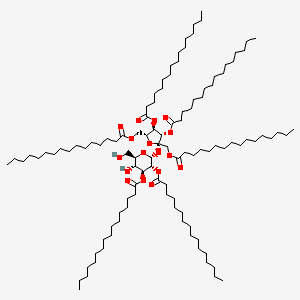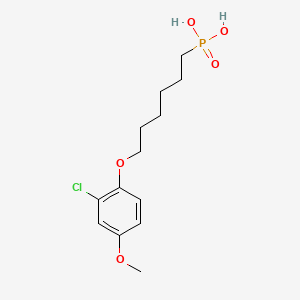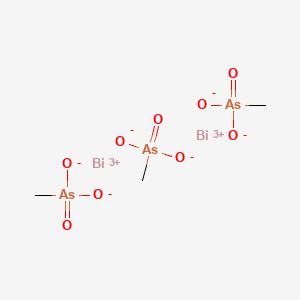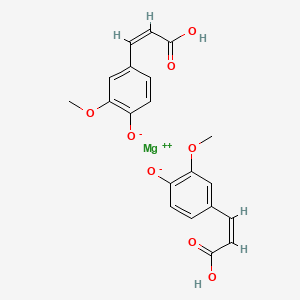
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is a complex organic compound that features a phenanthridinium core linked to a nitroimidazole moiety via a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium typically involves multi-step organic reactions. One common approach is to start with the preparation of the nitroimidazole derivative, which is then linked to the phenanthridinium core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenanthridinium core can participate in redox reactions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenanthridinium core can produce various oxidized forms.
Wissenschaftliche Forschungsanwendungen
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in cancer therapy, particularly in targeting hypoxic tumor cells.
Wirkmechanismus
The mechanism of action of 5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium involves its interaction with molecular targets such as DNA and proteins. The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This makes it particularly effective in targeting hypoxic tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Phenanthridine: The core structure of phenanthridinium, used in various chemical applications.
Uniqueness
5-5-(5-(2-Nitro-1H-imidazol-1-yl)pentyl)phenanthridinium is unique due to its combination of a phenanthridinium core and a nitroimidazole moiety, which imparts both electronic properties and biological activity. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
160782-30-9 |
|---|---|
Molekularformel |
C21H21N4O2+ |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
5-[5-(2-nitroimidazol-1-yl)pentyl]phenanthridin-5-ium |
InChI |
InChI=1S/C21H21N4O2/c26-25(27)21-22-12-15-23(21)13-6-1-7-14-24-16-17-8-2-3-9-18(17)19-10-4-5-11-20(19)24/h2-5,8-12,15-16H,1,6-7,13-14H2/q+1 |
InChI-Schlüssel |
OCDKYDXRPNRDAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCN4C=CN=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


